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Compound of Interest

Compound Name: Paroxol Methanesulfonate
CAS No.: 608521-21-7
Cat. No.: B589618
Get Quote
. J

Executive Summary

Paroxol Methanesulfonate (CAS: 608521-21-7) is the methanesulfonic acid salt of Paroxol
((3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol).[1][2][3][4] It serves as a critical
intermediate and a specific process-related impurity in the synthesis of Paroxetine (a widely
used SSRI).[1]

Precise quantitative analysis of Paroxol Methanesulfonate is required in two distinct contexts:

» Raw Material Assay: Verifying the purity of Paroxol Methanesulfonate when used as a
starting material or reference standard.

 Impurity Profiling: Quantifying trace levels of Paroxol in Paroxetine API or formulations (often
designated as Impurity | in EP/BP pharmacopeial monographs).

This guide provides a dual-track protocol: a robust HPLC-UV method for assay/purity analysis
and a high-sensitivity LC-MS/MS method for trace quantification in complex matrices.[1]
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Chemical Context & Analytical Challenges
Molecular Properties[1][6]

Chemical Name: (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol
methanesulfonate.[1][2][3][4]

Molecular Formula: C14aH20FNOsS (Salt); C13H1sFNO (Base).[1]
Molecular Weight: 301.38 g/mol (Salt); 223.29 g/mol (Base).[1]

Solubility: Highly soluble in water and methanol due to the mesylate salt form; soluble in
DMSO.

Chromophores: Contains a 4-fluorophenyl group.[1][2][3][4][5][6][7][8] Lacks the
benzodioxole moiety of Paroxetine, resulting in a distinct UV absorption profile (maxima
typically ~260—-270 nm).

Analytical Challenges

Polarity: As a polar amine salt, Paroxol exhibits poor retention on standard C18 columns
under low pH conditions without ion-pairing agents or specific end-capping.[1]

Peak Tailing: The basic nitrogen in the piperidine ring interacts with residual silanols on silica
columns, causing tailing.

Detection Limits: For impurity analysis, the lack of the conjugated sesamol system (present
in Paroxetine) reduces UV sensitivity, making MS detection preferable for trace levels
(<0.1%).

Synthesis Pathway & Impurity Origin

Understanding the origin of Paroxol is vital for setting control limits.
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Figure 1: Role of Paroxol in Paroxetine synthesis.[1] Residual Paroxol remains as a process
impurity if the coupling step is incomplete.

Protocol A: HPLC-UV for Assay & Purity (High
Concentration)

Application: Quality Control (QC) of Paroxol Methanesulfonate Reference Standards or Raw
Material batches.

Chromatographic Conditions

o System: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

e Column: C18, End-capped, Base-deactivated (e.g., Agilent Zorbax Eclipse Plus C18 or
Waters XBridge C18).[1]

o Dimensions: 150 mm x 4.6 mm, 3.5 um or 5 pm.

o Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (improves peak shape for basic
amines).[1]

e Mobile Phase B: Acetonitrile.
o Flow Rate: 1.0 mL/min.

e Column Temp: 30°C.
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o Detection: UV at 262 nm (optimized for fluorophenyl absorption).[1]

e Injection Volume: 10 pL.

Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
10.0 60 40
15.0 10 90
18.0 10 90
18.1 90 10
23.0 90 10

Sample Preparation

e Diluent: Water:Acetonitrile (50:50 v/v).

e Stock Solution: Weigh 10 mg Paroxol Methanesulfonate into a 10 mL volumetric flask.
Dissolve and dilute to volume (Concentration: 1000 pg/mL).

o Working Standard: Dilute Stock 1:10 to obtain 100 pug/mL for assay.

System Suitability Criteria

 Tailing Factor: < 2.0 (Critical for amine salts).[1]
e Theoretical Plates: > 5000.
¢ RSD (n=6): < 1.0% for retention time and area.[1]

Protocol B: LC-MS/MS for Trace Impurity Analysis

Application: Quantifying Paroxol (Impurity 1) in Paroxetine API or formulations at trace levels
(0.05% - 0.15% limits).
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Mass Spectrometry Parameters

« lonization: ESI Positive Mode (Electrospray lonization).[1]
e Scan Type: Multiple Reaction Monitoring (MRM).[1]

o Target Analyte: Paroxol (monitor as base, m/z 224.1).

Precursor Productlon Cone Collision .
Analyte Rationale
lon (m/z) (m/z) Voltage (V) Energy (eV)
Loss of -
CHz20H
Paroxol 224.1 [M+H]*  191.1 30 20
(hydroxymeth
yh)
Fluorophenyl
Paroxol 224.1 [M+H]*  123.0 30 35 fragment
(Quantifier)
) Reference/M
Paroxetine 330.1 [M+H]*  192.1 35 25 )
atrix peak

Chromatographic Conditions (UPLC/UHPLC)

e Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 pm).

e Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

o Flow Rate: 0.4 mL/min.

o Gradient: Fast gradient (5% B to 95% B in 3 minutes) to separate polar Paroxol (elutes early)
from hydrophobic Paroxetine (elutes late).

Workflow Diagram
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Figure 2: Analytical workflow for trace quantification of Paroxol in drug substances.

Validation Framework (ICH Q2)

To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines.

[1]

Linearity & Range

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b589618/docs?utm_src=pdf-body-img#quantitative-analysis-of-paroxol-methanesulfonate-application-note-protocol
https://pubchem.ncbi.nlm.nih.gov/compound/Paroxol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b589618?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Range: 0.05 pg/mL to 5.0 pg/mL (corresponding to 0.01% — 1.0% impurity level relative to a
500 pg/mL API concentration).[1]

» Acceptance: Correlation coefficient (R?) > 0.999.[1]

Accuracy (Recovery)

» Protocol: Spike Paroxetine API (free of Paroxol) with Paroxol Methanesulfonate standard
at 50%, 100%, and 150% of the target limit (e.g., 0.10%).

e Acceptance: Mean recovery between 90.0% — 110.0%.
Precision[1][11]

» Repeatability: 6 injections of the standard at the limit level. RSD < 5.0% (for trace impurity).

[1]
 Intermediate Precision: Different analyst/day/column. RSD < 10.0%.
Limit of Quantification (LOQ)
» Determine the concentration where Signal-to-Noise (S/N) ratio is = 10.[1]
o Target LOQ: < 0.05% (to meet reporting thresholds).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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